molecular formula C10H17N3O B2822300 N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 184172-87-0

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2822300
CAS RN: 184172-87-0
M. Wt: 195.266
InChI Key: QGGPRRFHNQJPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . The specific structure of “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, N-(5-pyrazolyl)imines have been used in the aza-Diels–Alder cycloaddition reaction using electrophilic α-oxoketene and aryne intermediates for the expeditious syntheses of pyrazolopyrid-4-ones and isoquinolines .

Scientific Research Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand

Drug Discovery and Medicinal Chemistry

Heteropoly Acid (HPA)-Catalyzed Oxidation Reactions

Synthesis of N-Heterocyclic Amines

Ambient-Temperature Synthesis of Novel Amines

Building Blocks for Heterocyclic Derivatives

Mechanism of Action

The mechanism of action of pyrazole derivatives depends on their specific structure and the biological target they interact with. For example, some pyrazole derivatives are employed to prevent blood clots, treat erectile dysfunction, or inhibit tyrosine kinase to treat advanced renal cell carcinoma .

Future Directions

The future directions in the study of pyrazole derivatives are likely to continue focusing on their synthesis and the development of novel active pharmaceutical ingredients . The specific future directions for “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would depend on its biological activity and potential therapeutic applications.

properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPRRFHNQJPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.